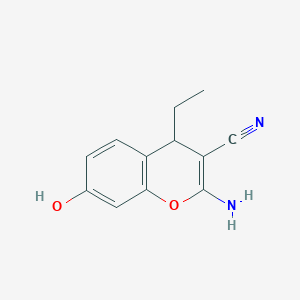

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-9-4-3-7(15)5-11(9)16-12(14)10(8)6-13/h3-5,8,15H,2,14H2,1H3 |

InChI-Schlüssel |

SESRSVIWOQZAMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

KOH-Mediated Reaction

The earliest reported method involves a one-pot synthesis using KO H as a base in aqueous conditions. Resorcinol (10 mmol), KOH (10 mmol), and acetaldehyde (10 mmol) are combined with malononitrile (10 mmol) in water. The mixture is stirred at room temperature for 60 minutes, yielding the product after filtration and crystallization.

Key Features :

Na₂CO₃-Catalyzed Approach

Sodium carbonate is employed as a mild base in a three-component reaction. The reaction of acetaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in water with Na₂CO₃ (0.5 mmol) at room temperature for 2 hours produces the compound.

Procedure :

-

Combine aldehyde, malononitrile, and resorcinol in water.

-

Add Na₂CO₃ solution.

-

Stir for 2 hours.

Yield : Up to 90% (optimized conditions).

Catalyst-Mediated Approaches

K₂CO₃ with Knoevenagel Adducts

A tandem conjugate addition-cyclization reaction uses K₂CO₃ to form Knoevenagel adducts from malononitrile and acetaldehyde, followed by cyclization with resorcinol.

Mechanism :

-

Knoevenagel condensation : Malononitrile + acetaldehyde → α-cyanostyrene intermediate.

-

Cyclization : Intermediate reacts with resorcinol under basic conditions.

Yield : Up to 98% (high efficiency due to pre-formed intermediates).

L-Proline as a Bioorganic Catalyst

L-proline (0.03 g, 10 mol%) catalyzes the reaction in ethanol/water (1:1).

Procedure :

-

Mix aldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline in ethanol/water.

-

Stir at reflux for 2–3 hours.

-

Filter and recrystallize.

Advantages : Reusable catalyst, green solvent system.

Green Chemistry Methods

Magnetic Nanocatalysts

A (Ni₀.₇Zn₀.₃)Fe₂O₄/APTES-GO nanocomposite enables efficient synthesis in water at room temperature.

Procedure :

-

Combine acetaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) with 15 mg catalyst.

-

Stir for 25 minutes.

-

Recover catalyst magnetically.

Microwave-Assisted Synthesis

Using Fe₃O₄@C–SO₃H as a catalyst, the reaction completes in 4 minutes under microwave irradiation (300 W).

Procedure :

-

Mix reactants and catalyst in ethanol.

-

Irradiate for 4 minutes.

-

Cool, filter, and isolate product.

Yield : ~91% (ultra-rapid, minimal energy use).

Comparative Analysis of Methods

Spectroscopic Characterization

The structure is confirmed via:

-

¹H NMR : Peaks for NH₂ (δ 6.84–6.83 ppm), OH (δ 4.92 ppm), and aromatic protons (δ 6.69–7.88 ppm).

-

FT-IR : Absorption at ~2191 cm⁻¹ (C≡N), 1641 cm⁻¹ (C–O), and 3466–3248 cm⁻¹ (NH₂/OH).

Optimization Insights

Analyse Chemischer Reaktionen

Synthetic Reactions and Multi-Component Pathways

The compound is synthesized via three-component reactions (3-CRs) involving resorcinol, aldehydes, and malononitrile. Key variations include:

Table 1: Synthetic Methods and Yields

| Catalyst/Solvent | Aldehyde Component | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Sodium carbonate/H₂O | 4-Chlorobenzaldehyde | 2 h | 78% | |

| DBU/H₂O | Salicylaldehyde | 6 h | 85% | |

| KOH/H₂O | Aliphatic aldehydes | 1 h | 23–76% |

-

Mechanistic Insight : Reactions proceed via Michael addition of malononitrile’s carbanion to the aldehyde, followed by cyclization and tautomerization to form the chromene core .

Cyano Group Reactivity

The nitrile group participates in:

-

Nucleophilic additions : Reacts with amines or alcohols under acidic/basic conditions to form amidines or imidates.

-

Hydrolysis : Converts to carboxylic acids or amides under strong acidic/basic conditions (e.g., H₂SO₄ or NaOH) .

Amino Group Modifications

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, confirmed by IR loss of NH₂ stretches (~3340 cm⁻¹) .

-

Diazotization : Forms diazonium salts for coupling reactions with phenols or amines.

Electrophilic Substitution

The hydroxyl and amino groups direct electrophilic attacks:

-

Nitration : Produces nitro derivatives at the para position to hydroxyl groups (H₂SO₄/HNO₃) .

-

Bromination : Electrophilic bromine substitutes at C-6 or C-8 positions, confirmed by ¹H NMR δ 7.85 ppm (d, 2H, ArH) .

Cycloaddition and Heterocycle Formation

-

Michael Adducts : Reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) to form fused pyrano-chromenes .

-

1,3-Dipolar Cycloaddition : With nitrile oxides or azides to yield isooxazole/triazole hybrids .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Table 2: Cytotoxicity of Modified Derivatives

| Derivative | Cancer Cell Line (IC₅₀, μg/mL) | Source |

|---|---|---|

| 6-Bromo-substituted | MDA-MB-231: 3.46–18.76 | |

| 4-(4-Chlorophenyl) | MCF-7: <30 | |

| Vanillin-based | Leukemia: 79% inhibition |

Spectroscopic Characterization

Post-reaction analysis employs:

-

¹H NMR : Chromene H-4 proton appears as a singlet at δ 4.63–4.74 ppm .

-

IR : CN stretch at ~2190 cm⁻¹ and NH₂ stretches at 3339–3345 cm⁻¹ .

Solvent and Catalyst Effects

-

Aqueous vs. Organic Media : Reactions in H₂O show higher yields (e.g., 85% with DBU ) compared to ethanol (60% ).

-

Base Selection : Strong bases like DBU enhance cyclization efficiency via deprotonation of intermediates .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-amino-4H-chromene derivatives against various cancer cell lines. For instance, compounds derived from this chromene structure have shown significant anti-proliferative effects against human acute myeloid leukemia (AML) cells. In one study, a derivative exhibited a decrease in cell proliferation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for leukemia .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, it was found to be effective against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents .

Anti-inflammatory and Antioxidant Activities

Research indicates that 2-amino-4H-chromenes possess anti-inflammatory and antioxidant properties, making them candidates for treating conditions associated with oxidative stress and inflammation .

Chemical Synthesis

Building Block for Organic Synthesis

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, facilitating the development of novel materials with tailored properties .

Synthesis Methods

The synthesis typically involves multi-component reactions (MCR), such as the condensation of aromatic aldehydes with malononitrile and substituted phenols. This method not only provides high yields but also aligns with green chemistry principles by minimizing waste and utilizing eco-friendly solvents like water .

Case Studies

Industrial Applications

Material Science

In addition to its medicinal applications, 2-amino-4H-chromenes are being explored for their potential in material science. They can be utilized in developing new polymers or composites due to their unique chemical properties.

Corrosion Inhibition

Recent studies have indicated that derivatives of this compound can act as corrosion inhibitors for metals in acidic environments, showcasing their utility in industrial applications beyond pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes. Its antibacterial activity is linked to the disruption of bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Chromene Derivatives

Physicochemical Properties

- Solubility : Ethyl and methoxy groups improve aqueous solubility compared to nitro or bromo substituents. For example, the 3-methoxyphenyl derivative (LogP: 2.1) is more soluble than the 4-nitrophenyl analog (LogP: 3.4) .

- Crystallinity : Ethyl-substituted chromenes form less rigid crystals than aryl derivatives, as evidenced by their lower melting points (223–227°C vs. 250–260°C for phenyl analogs) .

Key Research Findings and Implications

- Substituent Effects : The ethyl group balances steric bulk and hydrophobicity, making it a versatile scaffold for drug development. However, aryl substituents dominate in established bioactivity profiles .

- Synthetic Advancements: Nanocatalysts like nano-cellulose-OTiCl3 represent a sustainable shift, reducing reaction times and improving yields for industrial-scale production .

- Unresolved Challenges : Ethyl derivatives lack comprehensive in vivo data, necessitating further studies to validate their pharmacokinetic advantages over aryl analogs.

Biologische Aktivität

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, with studies indicating significant cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological potential.

Synthesis

The synthesis of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. The reaction generally includes salicylaldehyde, malononitrile, and an amine component under basic conditions, often utilizing catalysts like sodium carbonate or DBU in aqueous media. This method is favored for its simplicity and high yield.

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Sodium Carbonate | 2 hours | 85 |

| DBU | 2 hours | 90 |

Biological Activity

The biological activity of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile primarily revolves around its anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and acute myeloid leukemia (AML) cells.

Cytotoxicity Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating the cytotoxic effects of various chromene derivatives, compounds similar to 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile showed IC50 values less than 30 µg/mL against MDA-MB-231 and MCF-7 cell lines, indicating potent anti-proliferative activity .

- Specifically, compound 4g , a close analogue, demonstrated significant cytotoxicity in AML cell lines with an IC50 value of approximately 5 µM .

-

Mechanisms of Action :

- The mechanism by which these compounds exert their effects includes induction of apoptosis through modulation of key proteins involved in cell survival pathways, such as Bcl-2 and caspases .

- Additionally, these compounds may interfere with tubulin polymerization, leading to G2/M phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation .

Case Studies

-

Study on Anticancer Activity :

- A study published in Frontiers in Chemistry highlighted the anticancer potential of various chromene derivatives. The results indicated that certain substitutions on the chromene scaffold significantly enhanced cytotoxicity against cancer cells .

- In another investigation focused on AML cells, compound 4g was found to increase apoptosis markers while decreasing Bcl-2 levels, underscoring its potential as a Bcl-2 inhibitor .

- Comparative Analysis :

Q & A

Q. What are the optimized synthetic routes for 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via a one-pot, three-component reaction involving substituted benzaldehyde derivatives, malononitrile, and resorcinol. Key variables include:

- Solvent systems : Water or ethanol, with sodium carbonate (Na₂CO₃) as a base in aqueous conditions (yield: 70–85%) . Ethanol with piperidine catalysis is also effective but requires reflux .

- Catalysts : Piperidine (0.5 mL per 0.01 mol substrate) accelerates cyclization in ethanolic media, while Na₂CO₃ in water minimizes byproducts .

- Workup : Recrystallization from ethanol-toluene mixtures (1:2 v/v) enhances purity .

Q. How is structural characterization of this chromene derivative performed, and what analytical techniques are critical?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with SHELXL refinement resolve bond angles (e.g., C–C–C ~120°) and hydrogen-bonding networks (N–H⋯O/F interactions) .

- Spectroscopy :

- IR : Nitrile (2,204–2,196 cm⁻¹), –NH₂ (3,464–3,317 cm⁻¹), and –OH (3,317 cm⁻¹) stretches confirm functional groups .

- ¹H NMR : Aromatic protons (δ 6.3–7.2 ppm), methoxy groups (δ 3.7–3.8 ppm), and –NH₂ signals (δ 6.9–7.0 ppm) .

- LCMS : Molecular ion peaks ([M]⁻ at m/z 277–295) validate molecular weight .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antibacterial testing : Agar plate diffusion (MIC: 8–32 µg/mL) and cell viability assays (IC₅₀: 10–50 µM) against E. coli and S. aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do substituents at the 4-ethyl and 7-hydroxy positions influence structure-activity relationships (SAR)?

- 4-Ethyl group : Enhances lipophilicity, improving membrane permeability (logP > 2.5). Replacement with bulkier groups (e.g., aryl) reduces activity due to steric hindrance .

- 7-Hydroxy group : Critical for hydrogen bonding with target enzymes (e.g., Bcl-2 in cancer cells). Methylation at this position abolishes antibacterial efficacy .

- Methodology : Comparative IC₅₀ studies using analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .

Q. What electrochemical techniques are employed to study its corrosion inhibition properties?

- Potentiodynamic polarization (PDP) : Determines mixed-type inhibition (anodic/cathodic suppression) with efficiency >85% at 1 mM concentration .

- Electrochemical impedance spectroscopy (EIS) : Charge transfer resistance (Rₐ) increases from 50 Ω·cm² (blank) to 450 Ω·cm² (inhibited), confirming adsorption on carbon steel .

- Langmuir isotherm : Adsorption free energy (ΔG°ads ≈ −35 kJ/mol) indicates chemisorption via nitrile and amino groups .

Q. How can computational methods (e.g., DFT) predict its reactivity and binding modes?

Q. How are contradictions in experimental data (e.g., melting points, yields) resolved?

- Case study : Discrepancies in melting points (e.g., 208–210°C vs. literature 182–184°C) arise from recrystallization solvents (ethanol-toluene vs. pure ethanol). Purity is verified via HPLC (>98%) .

- Reproducibility : Strict control of reaction time (60–120 min) and catalyst concentration (piperidine: 5–10 mol%) minimizes variability .

Q. What advanced crystallographic refinement strategies are used for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.